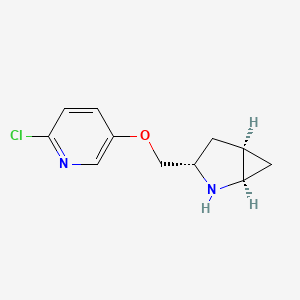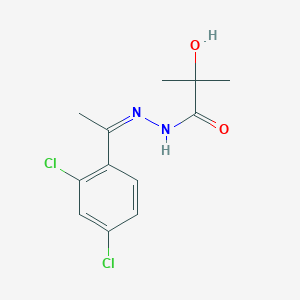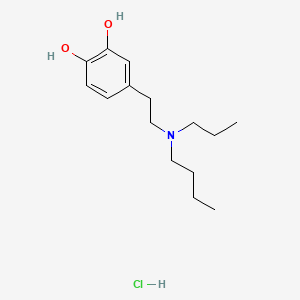
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” is a complex organic compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the hydrochloride salt form may influence its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the tetrahydro-N-(3-methoxyphenyl) group: This can be done through nucleophilic substitution or coupling reactions.
Formation of the monohydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the acetamide group or the pyrrolizine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pyrrolizine derivatives.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities, although specific studies would be needed to confirm these effects.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” would depend on its specific biological target. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrrolizine derivatives: Compounds with similar pyrrolizine cores.
Acetamide derivatives: Compounds with acetamide functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
The uniqueness of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” lies in its specific combination of functional groups and its potential biological activities. Comparing its properties with similar compounds can highlight its distinct chemical and biological characteristics.
属性
CAS 编号 |
88069-42-5 |
|---|---|
分子式 |
C16H23ClN2O2 |
分子量 |
310.82 g/mol |
IUPAC 名称 |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-20-14-6-2-5-13(11-14)17-15(19)12-16-7-3-9-18(16)10-4-8-16;/h2,5-6,11H,3-4,7-10,12H2,1H3,(H,17,19);1H |
InChI 键 |
UKFJOYYZHIHFNU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CC23CCCN2CCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)








